molecular formula C11H11N3O3 B1422452 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide CAS No. 1258650-55-3

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Cat. No. B1422452
CAS RN: 1258650-55-3
M. Wt: 233.22 g/mol
InChI Key: CTJYGMRAXBEYFF-UHFFFAOYSA-N
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Description

“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide” is a chemical compound with the molecular formula C11H11N3O3 . It has a molecular weight of 233.22 .


Molecular Structure Analysis

The molecular structure of “4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide” consists of an imidazolidine ring attached to a benzamide group . The imidazolidine ring is a five-membered ring with two nitrogen atoms, and it is further substituted with a methyl group and two carbonyl groups .

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its antioxidant properties . Antioxidants are crucial in protecting cells from damage caused by free radicals. The compound’s ability to scavenge free radicals and chelate metals can be leveraged in developing treatments for diseases where oxidative stress is a significant factor .

Antibacterial Applications

Benzamide derivatives, including the one , have shown antibacterial activity against various bacterial strains. This makes them potential candidates for developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern .

Anticancer Potential

Research has indicated that benzamide derivatives can exhibit anticancer activities . They may work by inhibiting the proliferation of cancer cells or inducing apoptosis. This compound’s potential in cancer treatment could be explored further, particularly in drug-resistant cancers .

Antimicrobial Efficacy

Beyond antibacterial properties, these compounds also show promise as antimicrobial agents . They could be used to treat infections caused by microbes other than bacteria, such as fungi, which are also becoming increasingly drug-resistant .

Drug Discovery

The structural features of benzamide derivatives make them suitable for drug discovery efforts. Their modifiable backbone allows for the creation of a vast library of compounds with potential therapeutic effects .

Industrial Applications

While not directly related to scientific research, benzamide derivatives have applications in industrial sectors such as plastics, rubber, and agriculture. Their chemical properties can be utilized to improve the quality and functionality of products in these industries .

properties

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-11(9(16)13-10(17)14-11)7-4-2-6(3-5-7)8(12)15/h2-5H,1H3,(H2,12,15)(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYGMRAXBEYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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